2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 5-methylpyridin-2-yl groups attached to a central 2,6-pyridine ring, with a nitro group at the 4-position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dibromopyridine, which is then subjected to a Suzuki coupling reaction with 5-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Major Products Formed
Reduction: 2,6-bis(5-methylpyridin-2-yl)-4-aminopyridine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: Contributes to the electronic properties of materials by participating in conjugated systems.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2,6-bis(hydroxymethyl)pyridine: A chemical intermediate with applications in organic synthesis.
2,6-bis[1-(phenylimino)ethyl]pyridine: Used in the synthesis of coordination compounds with iron and copper.
Uniqueness
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is unique due to its specific structural features, such as the presence of two 5-methylpyridin-2-yl groups and a nitro group. These features impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine |
InChI |
InChI=1S/C17H14N4O2/c1-11-3-5-14(18-9-11)16-7-13(21(22)23)8-17(20-16)15-6-4-12(2)10-19-15/h3-10H,1-2H3 |
InChI Key |
IAPFAOGQYDCMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.